Latanoprost

Ophthalmology Glaucoma therapeutics Network meta-analysis

Latanoprost (CAS 130209-82-4), an isopropyl ester prodrug of a prostaglandin F2α analogue, functions as a selective FP prostanoid receptor agonist. Upon corneal penetration, it is hydrolyzed by endogenous esterases to latanoprost acid, which increases uveoscleral aqueous humor outflow to reduce intraocular pressure (IOP).

Molecular Formula C26H40O5
Molecular Weight 432.6 g/mol
CAS No. 130209-82-4
Cat. No. B1674536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLatanoprost
CAS130209-82-4
SynonymsPHXA41;  PHXA-41;  PHXA 41;  XA34;  XA-34;  XA 34;  Latanoprost, Xalatan, Catioprost
Molecular FormulaC26H40O5
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O
InChIInChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22+,23+,24-,25+/m0/s1
InChIKeyGGXICVAJURFBLW-CEYXHVGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.29e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Latanoprost CAS 130209-82-4: Procurement-Relevant Overview of the Prototypical Prostaglandin F2α Analogue


Latanoprost (CAS 130209-82-4), an isopropyl ester prodrug of a prostaglandin F2α analogue, functions as a selective FP prostanoid receptor agonist [1]. Upon corneal penetration, it is hydrolyzed by endogenous esterases to latanoprost acid, which increases uveoscleral aqueous humor outflow to reduce intraocular pressure (IOP) [2]. With a molecular formula of C₂₆H₄₀O₅ and molar mass of 432.59 g/mol, latanoprost is the reference standard among topical prostaglandin analogues for glaucoma and ocular hypertension management [3].

Why In-Class Prostaglandin Analogues Cannot Be Interchanged with Latanoprost 130209-82-4


Despite shared FP receptor agonism, prostaglandin analogues exhibit clinically meaningful divergence in efficacy-tolerability trade-offs and pharmacoeconomic positioning that preclude indiscriminate substitution [1]. Bimatoprost provides superior IOP reduction (+0.69 mmHg mean difference versus latanoprost) but carries substantially elevated conjunctival hyperemia risk (OR 3.3 versus latanoprost), while travoprost offers comparable efficacy with intermediate tolerability [2]. Formulation differences—specifically preservative-containing versus preservative-free latanoprost—yield equivalent IOP control yet diverge significantly in ocular surface safety outcomes [3]. The quantitative evidence below establishes precisely where latanoprost's differentiation resides and under what procurement circumstances this differentiation translates to measurable advantage.

Latanoprost 130209-82-4 Quantitative Differentiation Evidence Guide


Efficacy-Tolerability Balance: Latanoprost vs. Bimatoprost vs. Travoprost Network Meta-Analysis

In a 2025 Bayesian network meta-analysis of 25 RCTs involving 4,045 participants with glaucoma or ocular hypertension, bimatoprost demonstrated superior IOP reduction relative to latanoprost [mean difference (MD) 0.69 mmHg; 95% CI 0.28–1.1; SUCRA 95.6%; moderate confidence] [1]. However, this efficacy advantage was offset by a substantially elevated risk of conjunctival hyperemia: bimatoprost versus latanoprost odds ratio (OR) 3.3 (95% CI 2.5–4.5; high confidence); travoprost versus latanoprost OR 0.46 (95% CI 0.33–0.63; high confidence) [1]. Latanoprost and tafluprost offered comparable IOP-lowering efficacy with statistically indistinguishable tolerability profiles [1].

Ophthalmology Glaucoma therapeutics Network meta-analysis

Comparative IOP-Lowering Magnitude and Duration: Latanoprost vs. Unoprostone Isopropyl

In a randomized clinical study of 18 patients with baseline IOP 21–27 mmHg followed for 8 weeks, latanoprost 0.005% reduced mean IOP from 22.8 ± 1.2 mmHg to 16.7 ± 2.0 mmHg, while unoprostone 0.12% reduced IOP from 22.4 ± 1.0 mmHg to 19.0 ± 1.5 mmHg [1]. The IOP reduction with latanoprost was significantly greater at every visit (P < 0.0001) [1]. In a preclinical glaucomatous monkey model, latanoprost 0.005% produced maximum IOP reduction of 5.4 ± 0.8 mmHg sustained for ≥18 hours post-dose, whereas unoprostone 0.12% achieved 3.8 ± 0.5 mmHg reduction lasting only 2 hours (P < 0.005) [2].

Ocular pharmacology Glaucoma Preclinical efficacy

Preservative-Free Formulation: Ocular Surface Safety Advantage

A 2026 meta-analysis of 10 RCTs (1,880 eyes) found that preservative-free latanoprost (PFL) demonstrated comparable IOP-lowering efficacy to preserved latanoprost (PL) at 4, 6, and 12 weeks, with no statistically significant difference (MD = 0.03–0.22 mmHg) [1]. However, PFL was associated with a significantly lower risk of ocular surface hyperemia (RR = 0.66, 95% CI 0.51–0.85) [1]. In a Phase III study (n = 386), PFL eye drop emulsion achieved LS mean IOP change of -8.8 mmHg (peak) and -8.6 mmHg (trough) at Week 12 versus -8.2 mmHg and -8.1 mmHg with preserved latanoprost, meeting non-inferiority criteria (difference: -0.6 mmHg at peak, nominal p = 0.023) while demonstrating greater improvement in corneal fluorescein staining score (-0.7 vs. -0.4, nominal p < 0.001) [2].

Ocular surface disease Formulation science Tolerability

Fixed-Dose Combination Non-Inferiority: Latanoprost/Netarsudil vs. Bimatoprost/Timolol

The MERCURY-3 Phase III randomized controlled trial (n = 430) compared once-daily netarsudil 0.02%/latanoprost 0.005% (NET/LAT) versus bimatoprost 0.03%/timolol 0.5% (BIM/TIM) over 6 months in patients with OAG or OHT insufficiently controlled on prior therapy [1]. NET/LAT demonstrated non-inferiority to BIM/TIM, with between-treatment IOP difference ≤1.5 mmHg at all nine time points through Month 3 and ≤1.0 mmHg at six of nine time points [1]. Mean diurnal IOP ranged from 15.4–15.6 mmHg (NET/LAT) versus 15.2–15.6 mmHg (BIM/TIM), with no statistically significant between-group difference [1]. Conjunctival hyperemia occurred in 30.7% of NET/LAT patients versus 9.0% of BIM/TIM patients; cornea verticillata in 11.0% versus 0%, respectively [1].

Fixed-combination therapy Glaucoma Clinical trial

Pharmacoeconomic Differentiation: Cost-Effectiveness vs. Dorzolamide and Brimonidine

In a Canadian pharmacoeconomic analysis, latanoprost demonstrated superior cost-effectiveness compared to alternative first-line agents [1]. Relative to brimonidine, latanoprost provided greater IOP reduction with an incremental cost-effectiveness ratio (ICER) of $16.17 per additional mmHg reduction [1]. Versus dorzolamide, latanoprost was the dominant cost-effective strategy [1]. Compared with timolol, latanoprost had an ICER of $34.48–$39.06 [1]. As a class-level inference, generic latanoprost availability has driven substantial cost reduction relative to branded prostaglandin analogues: median out-of-pocket cost for branded prostaglandins without generic equivalents reached $90 (IQR $45–$159) in 2017 versus universal coverage for generic latanoprost [2].

Health economics Cost-effectiveness analysis Formulary decision-making

Comparative Tolerability in Animal Models: PF-Latanoprost Cationic Emulsion vs. BAK-Preserved Latanoprost

In a crossover study of glaucomatous monkeys (n = 8) receiving once-daily dosing for 5 consecutive days, preservative-free latanoprost 0.005% cationic emulsion (Catioprost) and BAK-preserved latanoprost 0.005% solution (Xalatan) demonstrated equivalent IOP-lowering efficacy profiles with maximum reductions of -15% to -26% on treatment days 1, 3, and 5, sustained through 24 hours [1]. Pharmacokinetic equivalence was confirmed by similar area under the curve (AUC) values [1]. However, in rabbits receiving twice-daily instillations over 28 days, the incidence of conjunctival hyperemia was reduced by 42% with the BAK-free cationic emulsion formulation [1]. In vitro, BAK-latanoprost and 0.02% BAK induced significant apoptosis in human corneal epithelial apical layers, whereas PF-latanoprost showed minimal apoptotic cells without statistical significance versus PBS control [2].

Ocular tolerance Preclinical toxicology Formulation comparison

Latanoprost 130209-82-4: Evidence-Based Procurement and Research Application Scenarios


First-Line Monotherapy for Glaucoma/Ocular Hypertension in Preservative-Sensitive Populations

Select preservative-free latanoprost formulations for patients with pre-existing ocular surface disease, dry eye, or documented preservative sensitivity. Evidence from a 2026 meta-analysis of 10 RCTs demonstrates that PFL achieves comparable IOP reduction to preserved latanoprost at 4, 6, and 12 weeks (MD range 0.03–0.22 mmHg, non-significant) while reducing ocular surface hyperemia risk by 34% (RR = 0.66, 95% CI 0.51–0.85) [1]. Phase III data confirm non-inferior IOP-lowering with PFL eye drop emulsion (-8.8 mmHg peak, -8.6 mmHg trough) versus preserved latanoprost (-8.2 mmHg, -8.1 mmHg) with improved corneal fluorescein staining scores (p < 0.001) [1].

Cost-Conscious Formulary Selection Where Generic Availability Is Prioritized

Prioritize generic latanoprost 0.005% ophthalmic solution for first-line glaucoma therapy in value-based formulary management. Pharmacoeconomic analysis demonstrates that latanoprost is a dominant cost-effective strategy versus dorzolamide and provides incremental benefit over brimonidine at $16.17 per additional mmHg IOP reduction [1]. Universal insurance coverage of generic latanoprost contrasts with limited coverage (35%) for generic bimatoprost as of 2017, translating to lower patient out-of-pocket burden [1]. This evidence supports procurement of generic latanoprost as the preferred prostaglandin analogue in cost-constrained healthcare systems.

Fixed-Dose Combination Therapy Requiring Dual-Mechanism IOP Reduction

Consider netarsudil 0.02%/latanoprost 0.005% fixed-dose combination for patients requiring dual-mechanism IOP control beyond prostaglandin monotherapy. MERCURY-3 trial data establish non-inferiority of once-daily NET/LAT to bimatoprost/timolol combination, with between-treatment IOP difference ≤1.5 mmHg at all time points through Month 3 and mean diurnal IOP of 15.4–15.6 mmHg [1]. This combination provides a β-blocker-free alternative for patients with contraindications to timolol (e.g., asthma, COPD, bradycardia) while maintaining equivalent IOP control to the established β-blocker-containing FDC [1].

Preclinical Glaucoma Research Requiring Validated Comparator Compound

Utilize latanoprost as the reference standard prostaglandin F2α analogue comparator in preclinical efficacy and mechanistic studies. Latanoprost's well-characterized pharmacology—FP receptor agonist (EC₅₀ = 126 ± 347 nM for prodrug form), uveoscleral outflow enhancement mechanism, and extensive published dataset—makes it the appropriate comparator for evaluating novel IOP-lowering agents [1]. In glaucomatous monkey models, latanoprost 0.005% produces reliable 5.4 ± 0.8 mmHg IOP reduction sustained ≥18 hours, providing a reproducible benchmark for comparative efficacy studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Latanoprost

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.